

Application Notes and Protocols: Tyrosinase (206-214) Peptide Vaccine Formulation with Adjuvants

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Compound of Interest

Compound Name: Tyrosinase (206-214), human

Cat. No.: B066410

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Introduction

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a key epitope recognized by HLA-A24 restricted tumor-infiltrating lymphocytes (TILs).[1][2][3] This makes it a promising candidate for peptide-based vaccines targeting melanoma. However, peptide antigens alone are often poorly immunogenic and require formulation with adjuvants to elicit a robust and effective anti-tumor immune response.[4] This document provides detailed application notes and experimental protocols for the formulation and evaluation of Tyrosinase (206-214) peptide vaccines with various adjuvants.

Adjuvant Selection and Rationale

The choice of adjuvant is critical in directing the nature and magnitude of the immune response. Commonly used adjuvants in peptide vaccine formulations include:

- Montanide ISA-51: A water-in-oil emulsion that creates a depot effect for slow antigen release and induces a potent Th1 response.[5][6][7][8]
- Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A cytokine that promotes the differentiation and maturation of dendritic cells (DCs), enhancing antigen presentation.[1][4][9][10][11]

- Toll-Like Receptor (TLR) Agonists:
 - CpG-ODN (TLR9 agonist): Synthetic oligonucleotides that mimic bacterial DNA and strongly induce Th1 responses.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Poly-ICLC (TLR3 agonist): A synthetic double-stranded RNA analog that activates DCs and promotes a potent cytotoxic T lymphocyte (CTL) response.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Data Presentation: Immunogenicity of Peptide Vaccines with Adjuvants

The following tables summarize quantitative data from studies evaluating the immunogenicity of melanoma-associated peptide vaccines formulated with different adjuvants. While direct head-to-head comparisons for the specific Tyrosinase (206-214) peptide are limited, these data provide valuable insights into the expected potency of various adjuvant formulations.

Table 1: ELISpot Assay Results for Melanoma Peptide Vaccines with Different Adjuvants

Peptide Target	Adjuvant(s)	T-Cell Response Metric	Result	Reference(s)
gp100 & Tyrosinase peptides	GM-CSF + Montanide ISA-51	Positive ELISpot Response Rate (vs. baseline)	42% in PBLs, 80% in SINs	[22]
MART-1, gp100, Tyrosinase	PF-3512676 (TLR9 agonist) + GM-CSF in Montanide ISA-51	Positive ELISpot Response Rate	45% (9 out of 20 patients)	[23]
RNEU peptides	IFA + CpG-ODN	IFN- γ spots / 2×10^5 splenocytes	~150-250 spots	[14]
12 Melanoma Peptides	Montanide ISA-51 + TLR agonist (LPS or Poly-ICLC)	CD8+ T-cell Immune Response Rate (ELISpot)	24% (IFA + TLR agonist) vs. 6% (TLR agonist alone)	[24]
SARS-CoV-2 Peptides	XS15 (TLR1/2 agonist) + Montanide ISA-51 VG	IFN- γ ELISpot Response	Significantly higher than mRNA vaccine	[25]

PBLs: Peripheral Blood Lymphocytes; SINs: Sentinel Immunized Nodes

Table 2: In Vivo Anti-Tumor Efficacy of Peptide Vaccines with Adjuvants in Murine Melanoma Models

| Murine Model | Peptide Target | Adjuvant(s) | Outcome | Result | Reference(s) | | --- | --- | --- | -
-- | --- | | B16F10 | TRP-2 & p53 peptides | VacciMax (VM) + CpG | Tumor Eradication | 100% tumor-free by day 21 [[6] | | B16F10 | TRP-2 & gp100 peptides | Not specified | Prophylactic Tumor Protection | Significant delay in tumor growth [[13] | | B16F10 | DTT-neoantigens | CpG + Alum | Tumor Growth Inhibition (Therapeutic) | 100% inhibition at low tumor dose | | B16F10 |

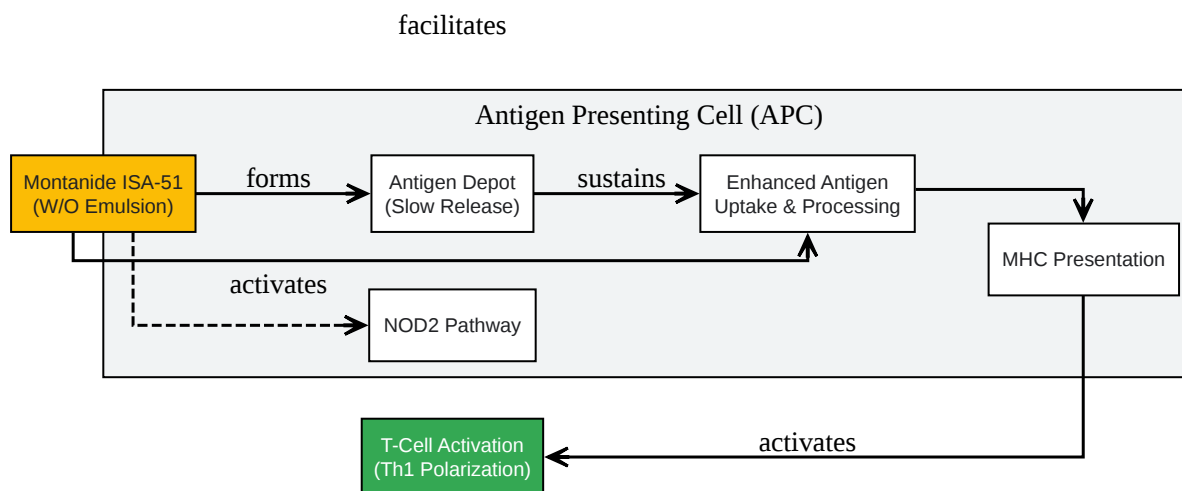
Heat-shocked melanoma lysate | CCH (hemocyanin) | Prophylactic Tumor Protection |
Significant inhibition of tumor growth [\[\[15\]](#) |

Signaling Pathways of Adjuvants

Understanding the signaling pathways activated by adjuvants is crucial for predicting their immunological effects.

Montanide ISA-51 Signaling

Montanide ISA-51 primarily acts as a delivery system, creating an antigen depot. It also activates the NOD2 signaling pathway and promotes a Th1-type response.[\[5\]](#)

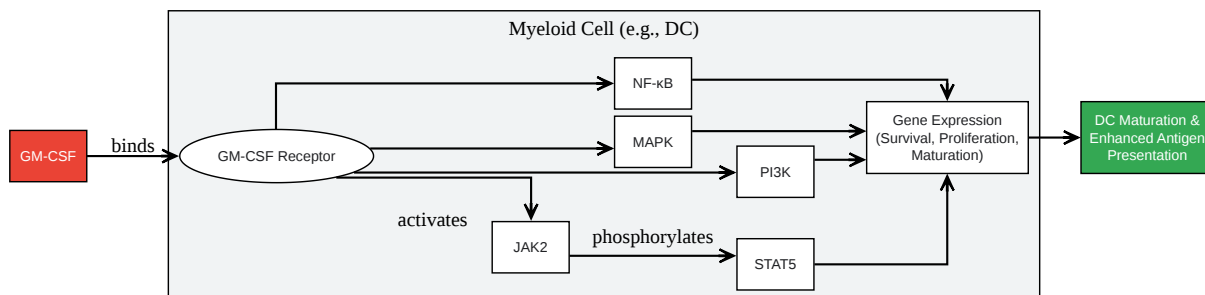


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Montanide ISA-51 signaling pathway.

GM-CSF Signaling

GM-CSF binds to its receptor on myeloid cells, activating JAK/STAT, PI3K, MAPK, and NF-κB pathways, which leads to DC maturation and enhanced antigen presentation.[\[1\]](#)[\[9\]](#)



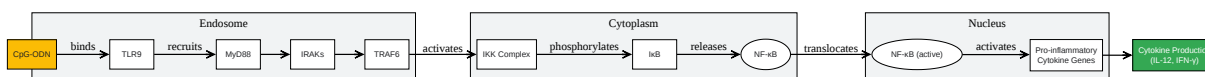
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GM-CSF signaling pathway.

CpG-ODN (TLR9) Signaling

CpG-ODN is recognized by TLR9 in the endosome, leading to MyD88-dependent signaling, which culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.

[\[12\]](#)[\[13\]](#)[\[15\]](#)[\[16\]](#)

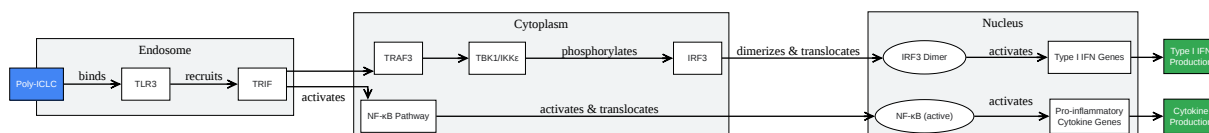


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CpG-ODN (TLR9) signaling pathway.

Poly-ICLC (TLR3) Signaling

Poly-ICLC, a dsRNA mimic, is recognized by TLR3 in the endosome. This triggers a TRIF-dependent signaling cascade, leading to the activation of IRF3 and NF- κ B and the production of type I interferons and other pro-inflammatory cytokines.[18][19][21]



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Poly-ICLC (TLR3) signaling pathway.

Experimental Protocols

Protocol 1: Formulation of Tyrosinase (206-214) Peptide Vaccine

This protocol describes the preparation of the peptide vaccine with different adjuvants.

Materials:

- Tyrosinase (206-214) peptide (AFLPWHRLF), sterile, high purity (>95%)
- Sterile PBS
- Adjuvants:
 - Montanide ISA-51
 - Recombinant murine GM-CSF
 - CpG-ODN (e.g., ODN 1826 for mice)

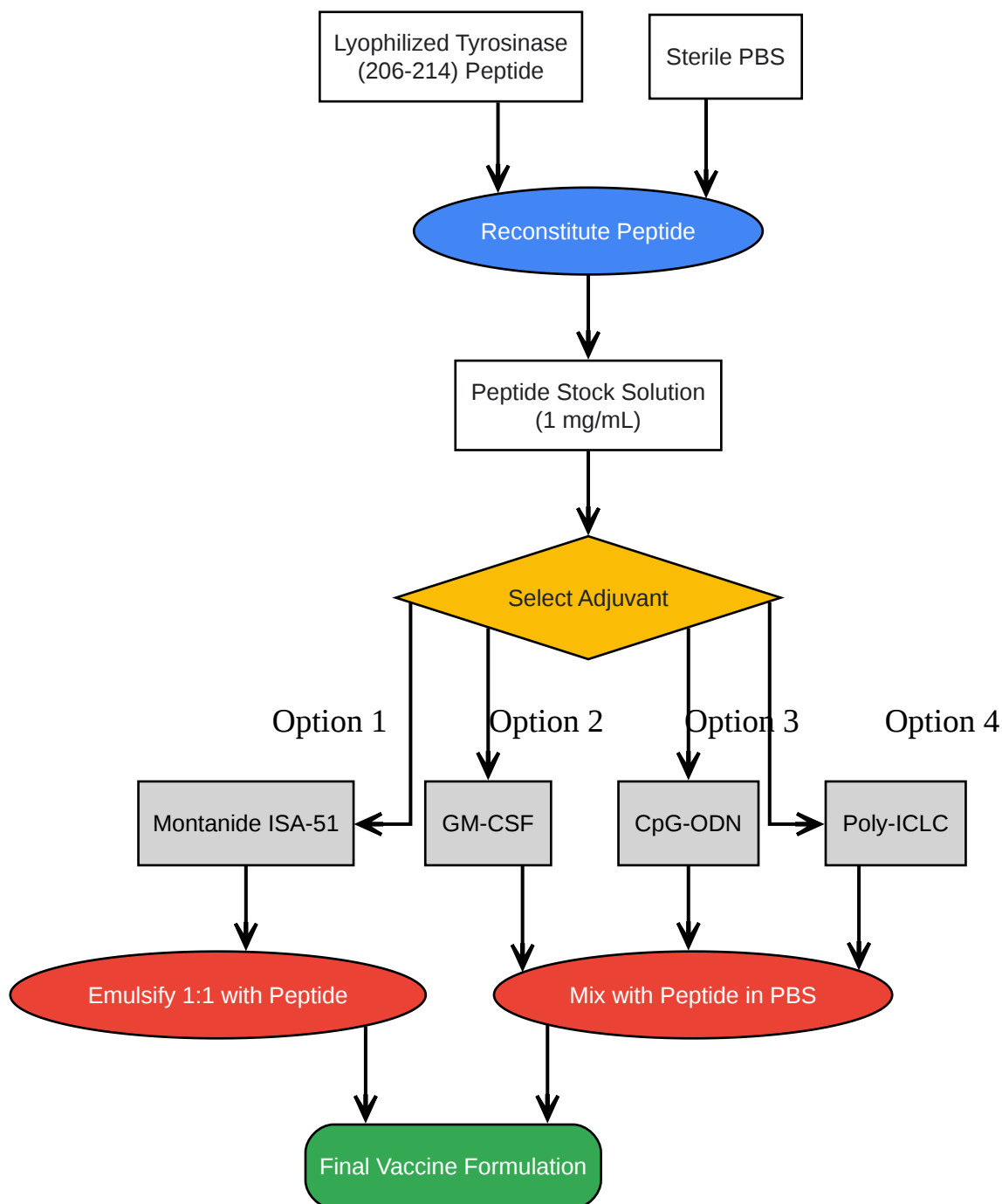
- Poly-ICLC
- Sterile, pyrogen-free vials and syringes

Procedure:

- Peptide Reconstitution:
 - Aseptically reconstitute the lyophilized Tyrosinase (206-214) peptide in sterile PBS to a stock concentration of 1 mg/mL.
 - Vortex gently to dissolve completely.
 - Store aliquots at -20°C or -80°C.
- Vaccine Formulation (choose one):
 - With Montanide ISA-51:
 - In a sterile vial, mix the Tyrosinase (206-214) peptide solution with Montanide ISA-51 at a 1:1 (v/v) ratio.
 - Emulsify by vortexing at high speed for at least 10 minutes or until a stable, white emulsion is formed. A stable emulsion will not separate upon standing for 30 minutes.
 - With GM-CSF:
 - Dilute the Tyrosinase (206-214) peptide stock and recombinant GM-CSF in sterile PBS to the final desired concentrations for injection. For example, for a 100 µL injection, you might aim for 10 µg of peptide and 50 µg of GM-CSF.
 - With CpG-ODN:
 - Mix the Tyrosinase (206-214) peptide solution with the CpG-ODN solution in sterile PBS to the final desired concentrations.
 - With Poly-ICLC:

- Combine the Tyrosinase (206-214) peptide solution with the Poly-ICLC solution in sterile PBS to achieve the final desired concentrations.

Workflow for Vaccine Formulation:



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Workflow for vaccine formulation.

Protocol 2: In Vivo Murine Melanoma Model

This protocol outlines the establishment of a B16F10 melanoma model in C57BL/6 mice and subsequent vaccination.

Materials:

- B16F10 murine melanoma cell line
- C57BL/6 mice (6-8 weeks old)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile PBS
- Prepared Tyrosinase (206-214) vaccine formulations
- Calipers for tumor measurement

Procedure:

- Tumor Cell Preparation:
 - Culture B16F10 cells to ~80% confluency.
 - Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 1×10^6 cells/mL.
- Tumor Implantation:
 - Subcutaneously inject 100 μ L of the B16F10 cell suspension (1×10^5 cells) into the right flank of each C57BL/6 mouse.
- Vaccination Schedule (Therapeutic Model):
 - Begin vaccination 4-7 days after tumor implantation, when tumors are palpable.[\[6\]](#)[\[13\]](#)
 - Administer the prepared vaccine formulation (e.g., 100 μ L) subcutaneously on the contralateral flank or at the base of the tail.

- Booster vaccinations can be given at weekly or bi-weekly intervals.
- Tumor Growth Monitoring:
 - Measure tumor size every 2-3 days using calipers.
 - Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
 - Monitor mice for signs of distress and adhere to ethical guidelines for animal welfare.

Protocol 3: ELISpot Assay for IFN- γ Secretion

This protocol is for quantifying the frequency of Tyrosinase (206-214)-specific, IFN- γ -secreting T cells from splenocytes of vaccinated mice.

Materials:

- Spleens from vaccinated and control mice
- Mouse IFN- γ ELISpot kit
- RPMI-1640 medium with 10% FBS
- Tyrosinase (206-214) peptide
- Concanavalin A (ConA) or other mitogen (positive control)
- Irrelevant peptide (negative control)
- ELISpot plate reader

Procedure:

- Splenocyte Isolation:
 - Aseptically harvest spleens from mice 7-10 days after the final vaccination.
 - Prepare a single-cell suspension by mechanical disruption and passing through a cell strainer.

- Lyse red blood cells using ACK lysis buffer.
- Wash and resuspend splenocytes in complete RPMI medium.
- ELISpot Plate Preparation:
 - Coat the ELISpot plate with anti-IFN- γ capture antibody overnight at 4°C.
 - Wash and block the plate according to the manufacturer's instructions.
- Cell Plating and Stimulation:
 - Add 2×10^5 to 5×10^5 splenocytes to each well.
 - Add Tyrosinase (206-214) peptide to experimental wells (final concentration 5-10 $\mu\text{g/mL}$).
 - Add ConA to positive control wells.
 - Add an irrelevant peptide or medium alone to negative control wells.
 - Incubate for 18-24 hours at 37°C, 5% CO₂.
- Detection and Analysis:
 - Wash the plate and add the biotinylated anti-IFN- γ detection antibody.
 - Add streptavidin-HRP and the substrate to develop the spots.
 - Stop the reaction by washing with water.
 - Count the spots using an ELISpot reader.
 - Express results as Spot Forming Cells (SFC) per 10^6 splenocytes.

Protocol 4: In Vivo Cytotoxicity Assay

This assay measures the ability of CTLs generated by vaccination to kill target cells in vivo.

Materials:

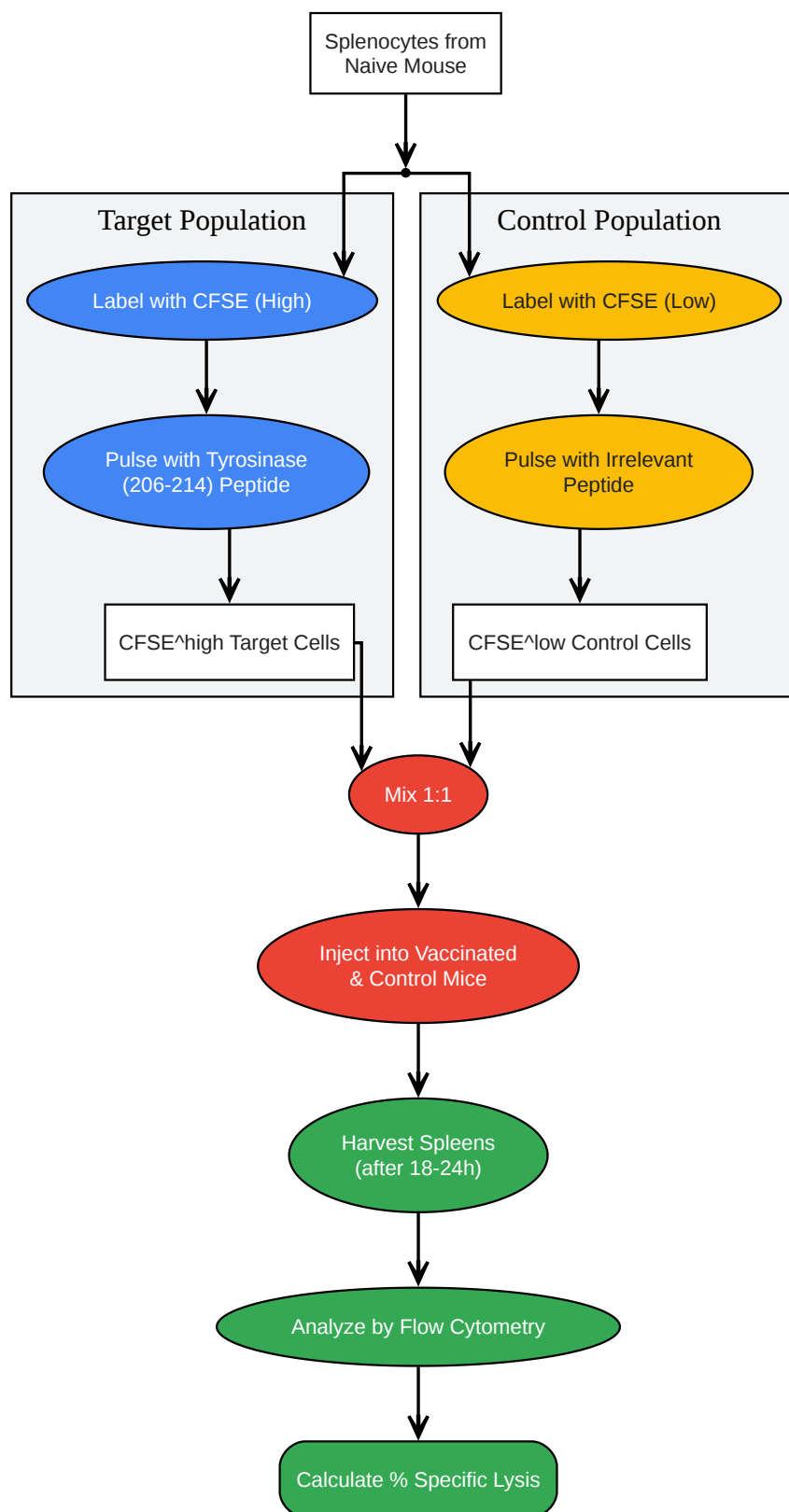
- Splenocytes from naive C57BL/6 mice
- Tyrosinase (206-214) peptide
- Irrelevant peptide
- CFSE (Carboxyfluorescein succinimidyl ester) at two different concentrations (e.g., 5 μ M and 0.5 μ M)
- Vaccinated and control mice
- Flow cytometer

Procedure:

- Target Cell Preparation:
 - Prepare a single-cell suspension of splenocytes from naive mice.
 - Divide the cells into two populations.
 - Label one population with a high concentration of CFSE (CFSE^{high}) and pulse with the Tyrosinase (206-214) peptide (1 μ g/mL).
 - Label the other population with a low concentration of CFSE (CFSE^{low}) and pulse with an irrelevant peptide.
- Adoptive Transfer:
 - Mix the CFSE^{high} and CFSE^{low} populations at a 1:1 ratio.
 - Inject the cell mixture intravenously into vaccinated and control mice (approximately 10×10^6 total cells per mouse).
- Analysis:
 - After 18-24 hours, harvest spleens from the recipient mice.

- Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^{high} to CFSE^{low} cells.
- Calculation of Specific Lysis:
 - Percent specific lysis = $[1 - (\text{ratio in immunized mice} / \text{ratio in control mice})] \times 100$.

Workflow for In Vivo Cytotoxicity Assay:



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Workflow for in vivo cytotoxicity assay.

Conclusion

The formulation of the Tyrosinase (206-214) peptide with an appropriate adjuvant is essential for the development of an effective melanoma vaccine. The choice of adjuvant will significantly impact the type and strength of the resulting immune response. The protocols provided herein offer a framework for the formulation and preclinical evaluation of such vaccines. Careful optimization of peptide and adjuvant concentrations, as well as the vaccination schedule, will be necessary to achieve maximal anti-tumor efficacy.

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